molecular formula C18H14N4O B14206311 6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 830332-05-3

6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14206311
CAS No.: 830332-05-3
M. Wt: 302.3 g/mol
InChI Key: XYNKGXWRNIKPIO-UHFFFAOYSA-N
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Description

6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 5-phenyl-1,2-dihydro-3H-pyrazol-3-one with appropriate aldehydes or ketones under basic or acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps might include recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and pyrazole nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

830332-05-3

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-[4-(3-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C18H14N4O/c23-17-9-5-4-8-13(17)18-14(11-19-22-18)16-10-15(20-21-16)12-6-2-1-3-7-12/h1-11,23H,(H,19,22)(H,20,21)

InChI Key

XYNKGXWRNIKPIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=C(NN=C3)C4=CC=CC=C4O

Origin of Product

United States

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